NY-ESO-1 is encoded by the CTAG1A gene located on chromosome X. It belongs to the category of cancer/testis antigens, which are typically silent in normal tissues but re-expressed in various tumors. This unique expression pattern makes NY-ESO-1 an attractive target for cancer immunotherapy, particularly for developing vaccines that can elicit strong immune responses against tumor cells .
The synthesis of NY-ESO-1 (157-165) peptides typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis process utilizes F-moc (9-fluorenylmethyloxycarbonyl) chemistry for transient protection of the amino group at the N-terminus, ensuring high purity and yield of the final product.
Peptides are synthesized using automated synthesizers, with purity levels often exceeding 90%, verified by analytical high-performance liquid chromatography (HPLC). Following synthesis, peptides are lyophilized and stored at low temperatures to maintain stability .
The molecular structure of NY-ESO-1 (157-165) consists of nine amino acids arranged as follows: SLLMWITQC. This sequence includes a critical cysteine residue at position 165, which can influence the peptide's immunogenicity due to its propensity for oxidation and dimerization.
The molecular weight of NY-ESO-1 (157-165) is approximately 1094.35 g/mol. The peptide's structure is linear and interacts with Major Histocompatibility Complex class I molecules, specifically HLA-A*02:01, facilitating its recognition by CD8+ T cells .
NY-ESO-1 (157-165) participates in several biochemical interactions:
Modifications to the peptide sequence, such as substituting cysteine at position 165 with valine (C165V), have been explored to enhance binding affinity and stability, potentially improving its immunogenic properties .
The mechanism by which NY-ESO-1 (157-165) exerts its effects involves:
Studies have demonstrated that modifications in the peptide can significantly affect its binding affinity and subsequent immune response efficacy. For instance, binding assays have shown varying affinities for different peptide variants .
NY-ESO-1 (157-165) is a hydrophilic peptide due to its amino acid composition, which affects its solubility and interaction with biological membranes.
Key chemical properties include:
The peptide's stability can be influenced by environmental factors such as pH and temperature, with cysteine residues being particularly sensitive to oxidation .
NY-ESO-1 (157-165) has several applications in cancer immunotherapy research:
The immunogenicity of NY-ESO-1 (157-165) is fundamentally governed by its structural interaction with HLA-A02:01. X-ray crystallographic studies reveal that the peptide binds within the HLA-A02:01 groove through critical anchor residues: Ser¹ (position 1), Leu² (P2), Leu⁹ (P9, C-terminal anchor), and Cys⁹ (P9). The central residues (positions 4-8: MWITQ) form an exposed arch recognized by the T-cell receptor (TCR). This configuration creates a stable peptide-MHC complex (pMHC) essential for TCR engagement [6].
Structural Determinants of Stability: The wild-type peptide (SLLMWITQC) exhibits moderate affinity for HLA-A*02:01 (KD ~ μM range). Substitution of the C-terminal cysteine (Cys⁹) significantly alters complex stability. Alanine substitution (SLLMWITQA) maintains structural conformation and stability, enabling effective TCR recognition. In contrast, serine substitution (SLLMWITQS) destabilizes the complex, impairing TCR interaction and immune recognition. The oxidation-prone Cys⁹ in the wild-type peptide can lead to dimerization or cysteinylation, reducing immunogenicity. Engineering with 2-aminoisobutyric acid (Aib), an isostere of cysteine, creates SLLMWITQAib, which preserves complex stability while resisting oxidative damage, thereby enhancing immunogenicity [6].
Epigenetic Regulation & Surface Display: NY-ESO-1 expression in tumors is primarily silenced by promoter DNA methylation. Treatment with hypomethylating agents like 5-aza-2'-deoxycytidine (DAC) induces robust de novo NY-ESO-1 mRNA and protein expression in antigen-negative cell lines (e.g., MCF7 breast cancer). Crucially, DAC treatment increases the density of NY-ESO-1 (157-165)/HLA-A*02:01 complexes on the cell surface by 50-100%, as quantified using high-affinity antibody fragments (e.g., T1 antibody) specific for the pMHC. This enhanced surface presentation directly correlates with improved cytotoxic T lymphocyte (CTL)-mediated killing [7].
Table 1: Structural and Functional Characteristics of NY-ESO-1 (157-165) Peptide Variants in Complex with HLA-A02:01*
Peptide Variant | Sequence (157-165) | Structural Feature | HLA-A2 Complex Stability | TCR Recognition Efficiency |
---|---|---|---|---|
Wild-Type (WT) | SLLMWITQC | Oxidation-prone Cys⁹ anchor | Moderate | High (if non-oxidized) |
C9A | SLLMWITQA | Stable Ala⁹ anchor | High | High |
C9S | SLLMWITQS | Suboptimal Ser⁹ anchor | Low | Poor |
Engineered (Aib) | SLLMWITQAib | Non-oxidizable Cys mimic | High | Very High |
Activation of tumor-reactive CD8+ T cells by NY-ESO-1 (157-165) involves intricate priming mechanisms influenced by antigen format and TCR diversity.
Antigen Format Dictates Priming Quality: The mode of antigen delivery critically impacts the quality of the induced CD8+ T-cell response. Comparative studies reveal that endogenous antigen expression (e.g., via viral vectors like vaccinia/fowlpox encoding full-length NY-ESO-1) generates T-cell responses with superior tumor reactivity compared to exogenous delivery (recombinant protein or synthetic peptides). Endogenously expressed antigen undergoes natural processing, generating the authentic NY-ESO-1 (157-165)/HLA-A*02:01 complex. This drives the expansion of T-cell clones with TCRs capable of recognizing low densities of pMHC on tumor cells. In contrast, vaccination with synthetic NY-ESO-1 (157-165) peptide or full-length protein often primes T cells with TCRs exhibiting lower functional avidity and reduced ability to recognize naturally processed and presented epitope on tumors [3].
Murine TCRs as High-Affinity Therapeutics: HLA-A02:01-transgenic mice immunized with NY-ESO-1 (157-165) peptide yield high-affinity TCRs distinct from human repertoires. Single-cell sequencing of tetramer-positive CD8+ T cells from immunized mice identifies dominant TCR clonotypes (e.g., HZ6: TRAV1601/TRBV29-101; HZ8: TRAV1601/TRBV13-3*01). Functional characterization shows:
Robust Functional Avidity: Engineered Jurkat T cells or primary human T cells expressing HZ6 or HZ8 TCRs secrete IFN-γ and IL-2 upon co-culture with target cells presenting NY-ESO-1 (157-165)/HLA-A*02:01. This demonstrates their potential for adoptive T-cell therapy (TCR-T) to overcome tolerance limitations in human T-cell repertoires [5].
Cross-Presentation for Broad Immunity: Dendritic cells (DCs) efficiently cross-present exogenous NY-ESO-1 full-length protein to prime CD8+ T cells specific for the 157-165 epitope. The efficiency of cross-presentation is significantly enhanced by co-delivery with Protamine-RNA nanoparticles acting as TLR7/8 agonists. These nanoparticles promote DC maturation and antigen processing, leading to potent NY-ESO-1 (157-165)-specific CTL responses in vitro and in vivo [3].
Table 2: Characteristics of NY-ESO-1 (157-165)-Specific Murine TCRs Isolated from HLA-A02:01 Transgenic Mice*
TCR Clone | TRAV Gene | TRBV Gene | Critical Peptide Residues for Recognition | Functional Output (Cytokine Secretion) |
---|---|---|---|---|
HZ6 | TRAV16*01 | TRBV29-1*01 | P2 (Leu), P4 (Met) | High IFN-γ, IL-2 |
HZ8 | TRAV16*01 | TRBV13-3*01 | P8 (Gln), P9 (Leu) | High IFN-γ, IL-2 |
1G4 (Human Reference) | TRAV12-2 | TRBV19 | P5 (Trp), P6 (Ile), P7 (Thr) | High IFN-γ |
The immunogenicity of NY-ESO-1 (157-165) is evidenced by frequent spontaneous immune responses in cancer patients bearing NY-ESO-1-expressing tumors, serving as biomarkers for disease progression and potential immunotherapy targets.
Esophageal Cancer (32%), Lung Cancer (13%), Hepatocellular Carcinoma (11%), Gastric/Prostate Cancer (10%), Colorectal Cancer (8%), Breast Cancer (7%).Antibody titers often increase with disease progression and decrease upon successful treatment (e.g., surgery-induced tumor removal). In ovarian cancer, NY-ESO-1 seropositivity (19%) associates with high-grade serous histology, reduced complete response to primary therapy, and worse outcomes. Notably, seropositive ovarian cancer patients show improved responses to NY-ESO-1-targeted immunotherapies [4] [1] [2].
Integrated Cellular Immunity: Spontaneous CD8+ T-cell responses against NY-ESO-1 (157-165) are detectable in patients across multiple cancer types (melanoma, sarcoma, ovarian cancer). These endogenous T cells exhibit TCR repertoires distinct from vaccine-induced responses, often demonstrating higher functional avidity and tumor reactivity. The presence of both humoral and cellular responses signifies integrated immunity, suggesting CD4+ T-cell help. This spontaneous immunity, however, is rarely sufficient for tumor eradication due to immune checkpoint inhibition (e.g., PD-1/PD-L1) and immunosuppressive tumor microenvironments [1] [4] [8].
LAGE-1 Cross-Reactivity Expands Targetability: The NY-ESO-1 (157-165) epitope is identically processed and presented from the closely related LAGE-1 (L Antigen Family Member 1) CTA. LAGE-1 mRNA is expressed more frequently and at higher levels than NY-ESO-1 in many tumors (e.g., NSCLC, ovarian cancer). Bi-specific reagents like ImmTAC-NYE (a soluble high-affinity TCR specific for NY-ESO-1 (157-165)/HLA-A*02:01 fused to an anti-CD3 scFv) effectively redirect polyclonal T cells to lyse tumor cells expressing either NY-ESO-1 or LAGE-1. This significantly broadens the potential patient population for therapies targeting this epitope [8].
Table 3: Prevalence of Spontaneous Anti-NY-ESO-1 Antibodies in Solid Tumors and Clinical Correlations
Cancer Type | Seroprevalence (%) | Correlation with Disease Stage | Prognostic/Therapeutic Implication |
---|---|---|---|
Esophageal | 32 | Higher in advanced stages | Potential monitoring biomarker |
Lung | 13 | Increases with progression | Correlates with tumor burden |
Hepatocellular | 11 | Higher in metastatic disease | -- |
Gastric | 10 | Stage I: 3.4%, Stage IV: 20% | Decreases post-curative surgery |
Ovarian | 19 | Higher grade/stage, serous subtype | Worse OS; better response to NY-ESO-1 immunotherapy |
Breast | 7 | Higher in triple-negative (TNBC) | Potential target for TNBC |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8